molecular formula C18H18ClNO5 B2587584 [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate CAS No. 1260905-24-5

[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2587584
CAS No.: 1260905-24-5
M. Wt: 363.79
InChI Key: VBKJBHQIUVEJEA-UHFFFAOYSA-N
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Description

[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a carbamoyl group, and a methylbenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 5-chloro-2,4-dimethoxyaniline with methyl 4-methylbenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of [(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-11-4-6-12(7-5-11)18(22)25-10-17(21)20-14-8-13(19)15(23-2)9-16(14)24-3/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKJBHQIUVEJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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